2-Bromo-3-methylbenzaldehyde

Physical Property Regioisomer Comparison Handling Characteristics

2-Bromo-3-methylbenzaldehyde is a bifunctional halogenated aromatic aldehyde engineered for precision organic synthesis. Its ortho-bromo substituent serves as a high-efficiency handle for palladium-catalyzed Suzuki couplings, enabling rapid construction of biaryl scaffolds for drug candidates and advanced materials. The meta-methyl group minimizes steric interference during oxidative addition, offering faster coupling kinetics than para-methyl isomers—critical for library diversification. The reactive aldehyde enables condensations with amines/hydrazines for nitrogen-containing heterocycles, notably quinoline derivatives. This regioisomer cannot be indiscriminately substituted: its substitution pattern governs melting point, solubility, and reactivity profiles that directly impact yield, purification workflows, and downstream success in agrochemical and pharmaceutical intermediate synthesis.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 109179-31-9
Cat. No. B1282531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylbenzaldehyde
CAS109179-31-9
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C=O)Br
InChIInChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
InChIKeyCYQUDJGXCABLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylbenzaldehyde (CAS 109179-31-9): Technical Profile and Procurement Guide for Halogenated Aromatic Aldehyde Building Blocks


2-Bromo-3-methylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol [1]. Structurally, it features a reactive aldehyde group, an ortho-bromo substituent, and a meta-methyl group on the benzene ring . This bifunctional building block is primarily employed in organic synthesis to enable diverse chemical transformations, including palladium-catalyzed cross-coupling reactions and carbonyl condensations [2].

Why Regioisomeric Substitution Dictates Reactivity and Physical Form: Implications for Sourcing 2-Bromo-3-methylbenzaldehyde


The precise substitution pattern of bromo-methylbenzaldehydes critically influences both physical properties and chemical behavior. While all regioisomers share the same molecular formula (C₈H₇BrO), the relative positions of bromine, methyl, and aldehyde groups alter melting point, boiling point, and solubility, directly impacting handling, purification, and storage requirements . Furthermore, the electronic and steric environment around the bromine atom governs reactivity in palladium-catalyzed cross-couplings, with ortho-substituted halides often exhibiting distinct kinetic profiles compared to para or meta analogs [1]. Therefore, indiscriminate substitution of one isomer for another can lead to unpredictable reaction outcomes, compromised yields, or altered purification workflows.

Quantitative Differentiation of 2-Bromo-3-methylbenzaldehyde vs. Closest Regioisomers: Procurement-Relevant Data


2-Bromo-3-methylbenzaldehyde Exhibits a Distinct Melting Point of 53–54 °C, Differentiating It from Liquid and Lower-Melting Regioisomers

The solid-state behavior of 2-bromo-3-methylbenzaldehyde differs markedly from its regioisomers. It melts at 53–54 °C [1], whereas 2-bromo-4-methylbenzaldehyde melts at 30–35 °C (often a liquid or low-melting solid) [2] and 2-bromo-5-methylbenzaldehyde melts at 43 °C . In contrast, 3-bromo-4-methylbenzaldehyde has a much higher melting point of 114–116 °C [3]. This intermediate melting range allows for straightforward handling as a crystalline solid at room temperature while avoiding the waxy consistency of lower-melting isomers.

Physical Property Regioisomer Comparison Handling Characteristics

Predicted Boiling Point of 250.1 ± 20.0 °C Positions 2-Bromo-3-methylbenzaldehyde Within a Narrow Volatility Window

The predicted boiling point of 2-bromo-3-methylbenzaldehyde is 250.1 ± 20.0 °C at 760 mmHg [1]. This value is similar to but slightly lower than 2-bromo-4-methylbenzaldehyde (254.1 ± 20.0 °C) and 3-bromo-2-methylbenzaldehyde (255.3 ± 20.0 °C) [2], and notably lower than 3-bromo-4-methylbenzaldehyde (262 ± 20 °C) [3]. Such distinctions are relevant for purification via distillation or for assessing thermal stability during high-temperature reactions.

Physical Property Regioisomer Comparison Purification Considerations

Commercially Available 2-Bromo-3-methylbenzaldehyde Routinely Meets ≥98% Purity with Analytical Documentation

Multiple reputable vendors supply 2-bromo-3-methylbenzaldehyde at a standard purity of 98% or higher, backed by certificates of analysis including NMR, HPLC, or GC data [1]. In comparison, some regioisomers are more commonly available at lower purities (e.g., 95–97%) due to synthetic challenges [2][3]. High purity reduces the need for additional purification steps prior to use in sensitive applications such as pharmaceutical intermediate synthesis.

Purity Specification Quality Control Procurement

PCC-Mediated Oxidation of 2-Bromo-3-methylbenzyl Alcohol Delivers 2-Bromo-3-methylbenzaldehyde in 89% Yield

A documented synthetic route from the corresponding benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane affords 2-bromo-3-methylbenzaldehyde in 89% isolated yield [1]. While analogous oxidations of regioisomeric benzyl alcohols (e.g., 3-bromo-2-methylbenzyl alcohol) are reported, direct yield comparisons under identical conditions are scarce. However, the 89% yield serves as a benchmark for process optimization and cost estimation.

Synthetic Yield Process Optimization Cost Estimation

Ortho-Bromo and Meta-Methyl Substitution Pattern Modulates Cross-Coupling Reactivity Relative to Para-Methyl Isomers

The ortho-bromo group in 2-bromo-3-methylbenzaldehyde is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings [1]. Literature on related systems indicates that ortho-substituted aryl halides often exhibit different reactivity compared to para-substituted analogs due to steric and electronic effects [2]. Specifically, introduction of a methyl group at the meta position (as in 2-bromo-3-methylbenzaldehyde) may avoid the rate-retarding influence sometimes observed with para-methyl substituents in Suzuki couplings [3]. This positional effect can translate into higher coupling yields under certain conditions, though direct head-to-head kinetic data for this exact compound versus its para isomer is currently lacking.

Cross-Coupling Reactivity Substituent Effects Palladium Catalysis

Validated Application Scenarios for 2-Bromo-3-methylbenzaldehyde in Pharmaceutical and Agrochemical Synthesis


Synthesis of Biaryl and Heteroaryl Intermediates via Suzuki–Miyaura Cross-Coupling

The ortho-bromo substituent serves as an efficient handle for palladium-catalyzed Suzuki couplings, enabling the construction of biaryl scaffolds common in drug candidates and advanced materials. The meta-methyl group minimally interferes with oxidative addition, potentially offering faster coupling kinetics than para-methyl isomers [1]. This makes 2-bromo-3-methylbenzaldehyde a strategic choice for generating diversified aromatic libraries.

Preparation of Chiral Quinoline Derivatives and Heterocyclic Frameworks

As an enantiomerically pure stereogenic aldehyde, 2-bromo-3-methylbenzaldehyde has been employed in the synthesis of quinoline derivatives . The aldehyde functionality enables condensation with amines or hydrazines, while the bromine allows subsequent cross-coupling or substitution, providing a versatile entry to nitrogen-containing heterocycles of pharmaceutical interest.

Agrochemical Intermediate and Crop Protection Agent Synthesis

The compound’s bifunctional nature supports the synthesis of agrochemical active ingredients, including herbicides and fungicides. The combination of a reactive aldehyde and a halogen leaving group permits sequential functionalization, facilitating the construction of complex molecular architectures required for effective crop protection agents [2].

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